

Norrubrofusarin: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Norrubrofusarin*

Cat. No.: *B12390331*

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Abstract

Norrubrofusarin, a naturally occurring naphtho-γ-pyrone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of **Norrubrofusarin**, including its chemical properties, biosynthesis, and reported biological activities. Detailed experimental protocols for isolation and analysis, alongside a summary of available quantitative data, are presented to facilitate further research and development. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

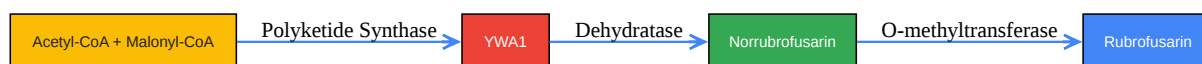
Chemical and Physical Properties

Norrubrofusarin (CAS Number: 3566-98-1) is a polyketide with the molecular formula $C_{14}H_{10}O_5$.^[1] It is structurally characterized as a benzochromenone, specifically 5,6,8-trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one.^[1]

Property	Value	Source
CAS Number	3566-98-1	[1]
Molecular Formula	C ₁₄ H ₁₀ O ₅	[1]
Molecular Weight	258.23 g/mol	[1]
IUPAC Name	5,6,8-trihydroxy-2-methylbenzo[g]chromen-4-one	[1]
Synonyms	Nor-rubrofusarin, Didemethylasperxanthone	[1]

Biosynthesis

Norrubrofusarin is a key intermediate in the biosynthesis of various fungal polyketides, such as aurofusarin. The biosynthetic pathway begins with the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase to form the aromatic heptaketide intermediate, YWA1. This intermediate is then converted to **Norrubrofusarin** through a dehydration reaction. Subsequent methylation of **Norrubrofusarin** yields rubrofusarin.



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Caption: Biosynthetic pathway of **Norrubrofusarin**.

Biological Activities and Quantitative Data

While extensive quantitative data for **Norrubrofusarin** is limited in publicly available literature, studies on its glycosylated derivatives and related compounds suggest a range of biological activities.

Antioxidant Activity

Norrubrofusarin-6-O-β-D-gentiobioside, isolated from *Cassia tora*, has demonstrated radical scavenging activity in the DPPH assay. The aglycone, **Norrubrofusarin**, is presumed to

possess similar or enhanced antioxidant properties due to its phenolic hydroxyl groups.

Compound	Assay	IC ₅₀ (µg/mL)	Source
Norrubrofusarin-6-O-β-D-gentiobioside	DPPH Radical Scavenging	Data not specified, but active	
Reference Antioxidants (Typical Ranges)	DPPH	1 - 20	
ABTS	2 - 15		

Anti-inflammatory Activity

The anti-inflammatory potential of **Norrubrofusarin** can be inferred from studies on similar phenolic compounds that inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound	Assay	IC ₅₀ (µg/mL)	Source
Norrubrofusarin	NO Production Inhibition in RAW 264.7 cells	Data not available	
Reference Compounds (Typical Ranges)	NO Production Inhibition	5 - 100	

Antimicrobial Activity

Limited data is available on the direct antimicrobial activity of **Norrubrofusarin**. The following table provides typical Minimum Inhibitory Concentration (MIC) values for other natural phenolic compounds against common pathogens for reference.

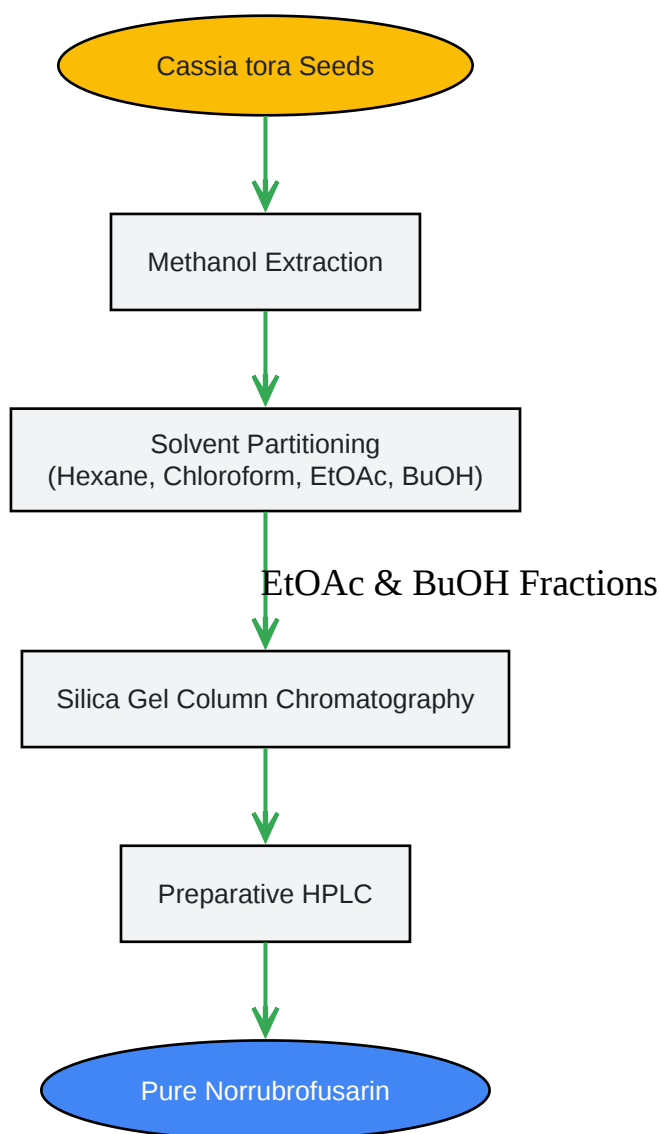
Organism	MIC (µg/mL) - Reference Phenolic Compounds
Staphylococcus aureus	10 - 200
Escherichia coli	50 - 500
Candida albicans	15 - 100
Aspergillus niger	20 - 250

Experimental Protocols

Isolation and Purification of Norrubrofusarin Glycosides from Cassia tora

This protocol is adapted from methods used for the isolation of **Norrubrofusarin** glycosides and can be modified for the isolation of the aglycone.

- **Extraction:** Air-dried and powdered seeds of *Cassia tora* are extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.
- **Solvent Partitioning:** The concentrated methanol extract is suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol.
- **Column Chromatography:** The ethyl acetate and n-butanol fractions, which are likely to contain **Norrubrofusarin** and its glycosides, are subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and methanol.
- **Purification:** Fractions containing the target compounds are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.



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Caption: General workflow for the isolation of **Norrubrofusarin**.

DPPH Radical Scavenging Assay

- A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (0.1 mM) is prepared.
- Various concentrations of **Norrubrofusarin** are added to the DPPH solution.
- The mixture is incubated in the dark at room temperature for 30 minutes.
- The absorbance is measured at 517 nm using a spectrophotometer.

- The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Nitric Oxide (NO) Production Inhibition Assay

- RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
- Cells are seeded in 96-well plates and pre-treated with various concentrations of **Norrubrofusarin** for 1 hour.
- Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
- The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
- The percentage of NO production inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathways

While specific signaling pathways modulated by **Norrubrofusarin** have not been extensively elucidated, its structural similarity to other flavonoids and phenolic compounds suggests potential interactions with key inflammatory and oxidative stress-related pathways. These may include the NF-κB and MAPK signaling cascades, which are critical regulators of inflammation and cellular stress responses. Further research is required to confirm these interactions.

Conclusion

Norrubrofusarin presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory applications. This technical guide summarizes the current knowledge on **Norrubrofusarin** and provides a framework for future research. The detailed protocols and compiled data, though in some areas extrapolated from related compounds, offer a valuable starting point for scientists and drug development professionals to explore the full potential of this natural product. Further investigation into its specific biological targets and mechanisms of action is warranted to advance its clinical translation.

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References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of *Ulmus pumila* L - PubMed [pubmed.ncbi.nlm.nih.gov]
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